molecular formula C7H8N2O3 B1296822 6-Methoxy-2-methyl-3-nitropyridine CAS No. 5467-69-6

6-Methoxy-2-methyl-3-nitropyridine

Cat. No. B1296822
CAS RN: 5467-69-6
M. Wt: 168.15 g/mol
InChI Key: GSJQJZOENXJWIP-UHFFFAOYSA-N
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Patent
US08901141B2

Procedure details

To a solution of 6-methoxy-2-methyl-3-nitropyridine (62.4 g, 0.371 mol) in methanol (1700 mL) was added 10% palladium on carbon (50% wet; 6.24 g), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen at room temperature for 4.5 hrs. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound as a brown oil (47.0 g, 0.340 mol, 92%).
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[CH:5][CH:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([NH2:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
62.4 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)C)[N+](=O)[O-]
Name
Quantity
1700 mL
Type
solvent
Smiles
CO
Name
Quantity
6.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under balloon pressure hydrogen at room temperature for 4.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
COC1=CC=C(C(=N1)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.34 mol
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.